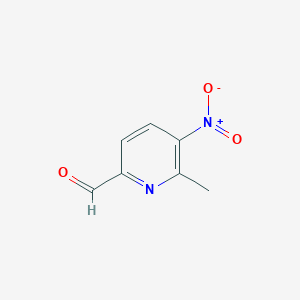

6-Methyl-5-nitropyridine-2-carbaldehyde

Description

Contextualization within Pyridine (B92270) Chemistry

Pyridine and its derivatives are a cornerstone of heterocyclic chemistry, forming the structural basis for a vast array of natural products, pharmaceuticals, and functional materials. researchgate.net The pyridine ring, an aromatic heterocycle containing one nitrogen atom, can be functionalized with various substituent groups, each imparting specific chemical properties. In the case of 6-methyl-5-nitropyridine-2-carbaldehyde, the electron-withdrawing nature of the nitro group and the aldehyde group significantly influences the reactivity of the pyridine ring, making it susceptible to certain types of chemical transformations. This strategic functionalization is a key aspect of modern pyridine chemistry, where the precise placement of substituents is used to control reaction outcomes and build molecular complexity.

Significance in Heterocyclic Synthesis

Heterocyclic compounds, which are cyclic compounds containing at least two different elements in the ring, are of paramount importance in medicinal chemistry and materials science. openmedicinalchemistryjournal.com this compound serves as a crucial building block in the synthesis of a variety of heterocyclic systems. The aldehyde group provides a reactive handle for a wide range of chemical reactions, including condensations, oxidations, and reductions. For instance, the aldehyde can be readily converted into other functional groups or used to construct new rings, leading to the formation of fused heterocyclic systems or more elaborate molecular architectures. The presence of the nitro and methyl groups offers further opportunities for chemical modification, allowing for the synthesis of a diverse library of compounds from a single starting material.

Overview of Research Trajectories

Research involving this compound is primarily focused on its application as an intermediate in organic synthesis. One significant area of investigation is its use in the preparation of pharmacologically active compounds. For example, derivatives of this compound have been explored for their potential anticonvulsant properties. chemicalbook.com

Another key research trajectory involves the development of efficient synthetic routes to this compound itself and its subsequent conversion to other useful pyridine derivatives. google.com For instance, methods have been developed for the synthesis of this compound starting from more readily available precursors like 2-methyl-5-nitropyridine. chemicalbook.com The oxidation of the methyl group to an aldehyde is a critical transformation in this process. wikipedia.org The resulting aldehyde can then be used in subsequent reactions, such as the formation of thiosemicarbazones, which are intermediates in the synthesis of other target molecules. google.com

Furthermore, the reactivity of the nitro group and the pyridine ring itself is a subject of ongoing study. The nitro group can be reduced to an amino group, opening up another avenue for functionalization. These research efforts highlight the compound's role as a versatile platform for the synthesis of a wide range of functional molecules.

Interactive Data Table: Properties of this compound

| Property | Value |

| CAS Number | 25033-74-3 chemicalbook.com |

| Molecular Formula | C7H6N2O3 |

| Molecular Weight | 166.14 g/mol |

| Appearance | Not specified, likely a solid |

| Melting Point | Not specified |

| Boiling Point | Not specified |

Structure

3D Structure

Properties

IUPAC Name |

6-methyl-5-nitropyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O3/c1-5-7(9(11)12)3-2-6(4-10)8-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKZIEDOFORWCFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)C=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20179742 | |

| Record name | Picolinaldehyde, 6-methyl-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20179742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25033-74-3 | |

| Record name | 6-Methyl-5-nitro-2-pyridinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25033-74-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Picolinaldehyde, 6-methyl-5-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025033743 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Picolinaldehyde, 6-methyl-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20179742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of 6 Methyl 5 Nitropyridine 2 Carbaldehyde

Established Synthetic Pathways for 6-Methyl-5-nitropyridine-2-carbaldehyde

The construction of this compound can be approached by functionalizing a pre-substituted pyridine (B92270) ring. This typically involves starting with a pyridine derivative that already contains one or two of the required substituents and then introducing the remaining groups. The order of these transformations is critical to the success of the synthesis.

Nitration Strategies for Pyridine Core Functionalization

The introduction of a nitro group at the C5 position of the 6-methyl-2-substituted pyridine ring is a key step. The electrophilic aromatic substitution of pyridine is generally difficult but is facilitated by activating groups already present on the ring.

A common method for the nitration of substituted pyridines involves the use of a nitrating mixture, typically consisting of concentrated nitric acid and sulfuric acid. For instance, the nitration of 2-diethylamino-6-methylpyridine with an H₂SO₄/HNO₃ mixture has been shown to produce the 5-nitro derivative, demonstrating the feasibility of nitration at this position. researchgate.net Another relevant pathway starts with 2-amino-6-methylpyridine, which can be nitrated to yield 6-methyl-5-nitropyridin-2-amine. guidechem.comnih.gov This intermediate can then undergo further transformations to introduce the aldehyde functionality.

The reaction conditions for nitration must be carefully controlled to achieve the desired product and avoid side reactions.

Table 1: Examples of Nitration Reactions on Substituted Pyridines

| Starting Material | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| 2-Amino-6-methylpyridine | Nitrating Mixture | 6-Methyl-5-nitropyridin-2-amine | Not specified | guidechem.com |

| 2-Diethylamino-6-methylpyridine | H₂SO₄/HNO₃ | 5-Nitro-2-diethylamino-6-methylpyridine | Not specified | researchgate.net |

Aldehyde Group Introduction and Manipulation

Several methods are available for introducing the carbaldehyde group at the C2 position of the pyridine ring.

One common strategy is the oxidation of a C2-methyl group. The synthesis of 6-methyl-2-pyridinecarboxaldehyde can be achieved through a multi-step process starting from 2,6-dimethylpyridine (2,6-lutidine). A more direct oxidation of a methyl group can be accomplished using selenium dioxide. google.com For example, 6-methyl-2-pyridinemethanol can be oxidized to 6-methyl-2-pyridinecarboxaldehyde in good yield using selenium dioxide in a dioxane/water solvent system. chemicalbook.com

Another approach involves the conversion of a methyl group into a more reactive intermediate. For example, 2-methyl-3-nitropyridine (B124571) can be reacted with dimethylformamide-dimethyl acetal (DMFDMA) to form a 2-dimethylaminovinyl intermediate. Subsequent oxidation of this intermediate with sodium periodate (NaIO₄) yields the corresponding 2-carboxaldehyde with a high yield of 84%. google.com This method could potentially be adapted for a 6-methyl-5-nitropyridine system.

Table 2: Methods for Aldehyde Group Introduction

| Precursor | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| 6-Methyl-2-pyridinemethanol | Selenium dioxide, 1,4-dioxane/water | 6-Methyl-2-pyridinecarboxaldehyde | 75% | chemicalbook.com |

| 2-Methyl-3-nitropyridine | 1. DMFDMA; 2. NaIO₄, aq. THF | 3-Nitro-pyridine-2-carbaldehyde | 84% | google.com |

Methyl Group Installation and Modification

The synthesis of the target compound often begins with a precursor that already contains the C6-methyl group. 2,6-Lutidine is a common and readily available starting material for this purpose. chemicalbook.com The existing methyl group can then be selectively functionalized. For instance, one of the methyl groups of 2,6-lutidine can be oxidized to a carboxylic acid, which can then be converted to other functional groups, while the other methyl group remains. chemicalbook.com

Synthesis of Key Precursors and Intermediates for this compound

Preparation of Nitro-Substituted Pyridine Derivatives

Nitro-substituted pyridines are crucial intermediates. 2-Chloro-5-nitropyridine is a versatile precursor that can be synthesized from 2-hydroxy-5-nitropyridine by reaction with phosphorus oxychloride and phosphorus pentachloride. chemicalbook.comgoogle.com The 2-hydroxy-5-nitropyridine itself can be prepared through a cyclization reaction involving methyl 2-bromoacrylate, nitromethane, and an ammonia source. google.com

A more directly relevant intermediate, 2-chloro-6-methyl-5-nitropyridine, is used in the synthesis of various pharmaceuticals. nordmann.globalcphi-online.com Its preparation can start from 2-amino-6-methylpyridine, which undergoes nitration, followed by a diazotization reaction to yield 2-hydroxy-6-methyl-3-nitropyridine, and finally chlorination to give the desired product. guidechem.com

Table 3: Synthesis of Key Nitro-Pyridine Intermediates

| Product | Starting Material(s) | Key Reagents | Yield | Reference |

|---|---|---|---|---|

| 2-Hydroxy-5-nitropyridine | Methyl 2-bromoacrylate, Nitromethane, Ammonia | DBU, Trimethyl orthoformate, SnCl₄ | 86.4% | google.com |

| 2-Chloro-5-nitropyridine | 2-Hydroxy-5-nitropyridine | POCl₃, PCl₅ | 95.3% | chemicalbook.com |

| 2-Chloro-6-methyl-5-nitropyridine | 2-Amino-6-methylpyridine | 1. Nitration; 2. Diazotization; 3. Chlorination | Not specified | guidechem.com |

Synthesis of Methyl-Substituted Pyridine Intermediates

Methyl-substituted pyridines are fundamental starting points for the synthesis. As mentioned, 2,6-lutidine is a common precursor.

One of the methyl groups of 2,6-lutidine can be selectively oxidized. For example, treatment of 2,6-lutidine with potassium permanganate (B83412) (KMnO₄) in water at 60°C yields 6-methyl-2-pyridinecarboxylic acid. chemicalbook.com This carboxylic acid can then be a handle for further functionalization, including reduction to the alcohol and subsequent oxidation to the target aldehyde, 6-methyl-2-pyridinecarboxaldehyde. chemicalbook.com

Table 4: Synthesis of Methyl-Substituted Pyridine Intermediates

| Product | Starting Material | Key Reagents | Yield | Reference |

|---|---|---|---|---|

| 6-Methyl-2-pyridinecarboxylic acid | 2,6-Lutidine | KMnO₄, Water | 75% | chemicalbook.com |

| 6-Methyl-2-pyridinecarboxaldehyde | 6-Methyl-2-pyridinemethanol | Selenium dioxide | 75% | chemicalbook.com |

Advanced Synthetic Approaches to this compound and its Derivatives

The preparation of this compound is not a trivial synthetic task due to the directing effects of the substituents on the pyridine ring. The electron-donating methyl group and the electron-withdrawing nitro and carbaldehyde groups influence the reactivity and regioselectivity of subsequent chemical transformations. Therefore, advanced synthetic methodologies are employed to control the introduction of these functional groups in the desired positions.

Catalytic Methods in Synthesis

Catalytic methods play a pivotal role in the synthesis of functionalized pyridines, offering advantages such as increased reaction rates, higher yields, and improved selectivity. In the context of synthesizing this compound, catalysis can be applied to key steps, particularly the oxidation of the methyl group to the carbaldehyde.

One potential precursor for the target molecule is 2,6-lutidine. The selective oxidation of one of the methyl groups in 2,6-lutidine to form 6-methyl-2-pyridylcarbinol is a critical step, and this alcohol can then be further oxidized to the desired aldehyde. The use of catalysts is essential for achieving high selectivity in this initial oxidation. For instance, tungsten oxide in the presence of hydrogen peroxide has been utilized for the high-selectivity oxidation of 2,6-dimethyl pyridine. google.com This method proceeds through the introduction of an acetyl group at the alpha position of the pyridine ring, followed by rearrangement and hydrolysis to yield the corresponding alcohol. google.com

Another catalytic approach for the oxidation of a methyl group on a pyridine ring involves the use of selenium dioxide. This reagent has been successfully employed in the synthesis of pyridine-2-carboxaldehyde derivatives. google.com The reaction typically requires heating and provides a direct route from the methyl-substituted pyridine to the corresponding aldehyde.

Furthermore, the development of heterogeneous catalysts is a significant area of research in pyridine chemistry. For example, catalysts composed of metal oxides such as cadmium oxide and chromium oxide on a kaolin support have been developed for the synthesis of methylpyridines. semanticscholar.org While this specific example relates to the formation of the pyridine ring itself, it highlights the importance of solid-supported catalysts in facilitating reactions involving pyridine derivatives. semanticscholar.org In the synthesis of related heterocyclic compounds like quinolines, nanomaterial-based catalysts, such as silica-functionalized magnetite nanoparticles (Fe3O4@SiO2), have been shown to enhance reaction yields and reduce reaction times by stabilizing unstable intermediates. nih.gov Such novel catalytic systems could potentially be adapted for the challenging transformations required in the synthesis of this compound.

| Catalyst/Reagent | Precursor | Product | Significance |

| Tungsten oxide / H₂O₂ | 2,6-Lutidine | 6-Methyl-2-pyridylcarbinol | High selectivity in the initial oxidation step. |

| Selenium dioxide | 2-Methyl-3-nitropyridine | 3-Nitropyridine-2-carbaldehyde | Direct conversion of a methyl group to a carbaldehyde on a nitrated pyridine ring. |

| Fe₃O₄@SiO₂ nanoparticles | 4-Nitroaniline and Crotonaldehyde | 2-Methyl-6-nitroquinoline | Enhances yield and reduces reaction time in the synthesis of a related heterocyclic compound. |

Regioselective Synthesis Strategies

The regioselective synthesis of this compound is a complex undertaking that hinges on the careful orchestration of substitution reactions on the pyridine ring. The order of the reactions is critical in directing the incoming functional groups to the desired positions.

A plausible retrosynthetic analysis suggests two main pathways starting from 2,6-lutidine:

Pathway A: Oxidation followed by Nitration

Selective Oxidation: The first step would involve the selective oxidation of one of the methyl groups of 2,6-lutidine to an aldehyde, forming 6-methylpyridine-2-carbaldehyde. This transformation requires a high degree of regioselectivity to avoid over-oxidation or reaction at the other methyl group.

Nitration: The subsequent nitration of 6-methylpyridine-2-carbaldehyde would be directed by the existing substituents. The methyl group is an ortho-, para-director, while the aldehyde group is a meta-director. The interplay of these directing effects would need to be carefully considered to achieve nitration at the 5-position.

Pathway B: Nitration followed by Oxidation

Nitration: The nitration of 2,6-lutidine would likely lead to the formation of 2,6-dimethyl-3-nitropyridine, as the methyl groups would direct the incoming nitro group to the 3-position.

Selective Oxidation: The subsequent selective oxidation of the methyl group at the 2-position to a carbaldehyde would then be required. This step could be challenging as the nitro group deactivates the ring, potentially making the oxidation more difficult.

The synthesis of related compounds provides insights into the feasibility of these steps. For instance, the nitration of 2-picoline with a mixture of nitric acid and sulfuric acid is known to produce a mixture of 3- and 5-mononitro derivatives, albeit in low yields at high temperatures. researchgate.net Increasing the number of methyl groups on the pyridine ring has been shown to increase the yield of mononitro derivatives and allow for lower reaction temperatures. researchgate.net

The synthesis of 3-nitropyridine-2-carboxaldehyde has been achieved by the oxidation of 2-methyl-3-nitropyridine with selenium dioxide. google.com This demonstrates that the oxidation of a methyl group adjacent to a nitro group on a pyridine ring is a viable transformation.

The concept of chemo- and regioselective reactions is well-established in heterocyclic chemistry. For example, the synthesis of substituted thiophene-3-carbaldehydes has been accomplished through a series of chemo- and regioselective lithium/bromine exchange reactions. mdpi.comresearchgate.net These strategies, which rely on the precise control of reaction conditions and the use of specific reagents to differentiate between reactive sites, are analogous to the challenges faced in the synthesis of this compound.

| Reaction Step | Starting Material | Key Transformation | Regiochemical Consideration |

| Nitration | 2,6-Lutidine | Introduction of a nitro group | The two methyl groups direct the nitro group to the 3-position. |

| Selective Oxidation | 2,6-Lutidine | Conversion of one methyl group to a carbaldehyde | Requires a selective oxidizing agent to avoid reaction at both methyl groups. |

| Nitration | 6-Methylpyridine-2-carbaldehyde | Introduction of a nitro group | The directing effects of the methyl and aldehyde groups must favor substitution at the 5-position. |

| Selective Oxidation | 2,6-Dimethyl-5-nitropyridine | Conversion of the C2-methyl group to a carbaldehyde | The deactivating effect of the nitro group may influence the reactivity of the adjacent methyl group. |

Chemical Transformations and Reaction Mechanisms of 6 Methyl 5 Nitropyridine 2 Carbaldehyde

Reactivity of the Nitro Group in 6-Methyl-5-nitropyridine-2-carbaldehyde

The nitro group is a powerful electron-withdrawing group that profoundly impacts the chemical behavior of the pyridine (B92270) ring. It decreases the electron density of the scaffold, making it susceptible to certain types of reactions. nih.gov

Reduction Reactions to Amino Derivatives

One of the most significant transformations of aromatic nitro compounds is their reduction to the corresponding amino derivatives. This reaction is a cornerstone in the synthesis of various heterocyclic compounds and biologically active molecules. masterorganicchemistry.comnih.gov The reduction of the nitro group in this compound would yield 5-amino-6-methylpyridine-2-carbaldehyde.

Common methods for the reduction of nitroarenes include:

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or nickel. masterorganicchemistry.com

Metal-Acid Systems: Easily oxidized metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) are effective for converting a nitro group to an amine. masterorganicchemistry.com

The general mechanism for the hydrogenation of a nitro group to an aniline (B41778) derivative proceeds through a series of intermediates, including nitrosobenzene (B162901) and phenylhydroxylamine species. orientjchem.org

Table 1: Common Reagents for Nitro Group Reduction

| Reagent System | Description |

|---|---|

| H₂, Pd/C | Catalytic hydrogenation using hydrogen gas and palladium on a carbon support. |

| Fe, HCl | Reduction using iron metal in the presence of hydrochloric acid. |

| Sn, HCl | Reduction using tin metal in the presence of hydrochloric acid. |

| Zn, HCl | Reduction using zinc metal in the presence of hydrochloric acid. |

The resulting amino-substituted pyridine can then serve as a versatile intermediate for further synthetic modifications. nih.gov

Role in Nucleophilic Aromatic Substitution (SNAr)

The strongly electron-withdrawing nature of the nitro group activates the pyridine ring for nucleophilic aromatic substitution (SNAr). nih.govmasterorganicchemistry.com In this type of reaction, a nucleophile attacks the electron-deficient aromatic ring, leading to the displacement of a leaving group. The nitro group provides significant stabilization to the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. masterorganicchemistry.comacs.org

For SNAr to occur, a suitable leaving group must be present on the ring, typically at a position activated by the nitro group (ortho or para). In the case of this compound, if a leaving group were present at the 2- or 4- position relative to the nitro group, it would be susceptible to substitution. The electron-withdrawing effect of the nitro group is crucial for facilitating the nucleophilic attack. nih.govresearchgate.net The rate of SNAr reactions is significantly enhanced by the presence of electron-withdrawing groups like nitro groups. masterorganicchemistry.com

Mechanistic Insights into Nitro Group Transformations

The transformation of the nitro group involves several key mechanistic steps. During reduction, the process is not a single-step conversion but a cascade of sequential and parallel reactions. The classical Haber-Lukashevich mechanism for nitrobenzene (B124822) hydrogenation, for instance, involves the formation of nitrosobenzene and phenylhydroxylamine as intermediates before the final amine product is formed. orientjchem.org

In SNAr reactions, the mechanism proceeds in two main steps:

Nucleophilic Addition: The nucleophile attacks the electron-poor carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate (Meisenheimer complex). The negative charge is delocalized onto the electron-withdrawing nitro group. masterorganicchemistry.com

Elimination of the Leaving Group: The aromaticity of the ring is restored by the departure of the leaving group. masterorganicchemistry.com

The stability of the Meisenheimer complex is a critical factor in the feasibility and rate of the SNAr reaction. The strong resonance and inductive effects of the nitro group are paramount in providing this stabilization. nih.govacs.org

Reactivity of the Carbaldehyde Moiety of this compound

The carbaldehyde group is a key functional handle for a wide array of chemical transformations, primarily involving nucleophilic attack at the electrophilic carbonyl carbon.

Condensation Reactions with Nitrogen-Containing Nucleophiles (e.g., Hydrazines, Amines)

The aldehyde group of this compound readily undergoes condensation reactions with primary amines and their derivatives, such as hydrazines and hydroxylamines, to form imines (Schiff bases), hydrazones, and oximes, respectively. These reactions are fundamental in medicinal chemistry and materials science for creating novel molecular scaffolds. researchgate.net

The general reaction involves the nucleophilic addition of the nitrogen atom to the carbonyl carbon, followed by the elimination of a water molecule.

Table 2: Products of Condensation Reactions with the Aldehyde Group

| Reactant | Product Type | General Structure of Product |

|---|---|---|

| Primary Amine (R-NH₂) | Imine (Schiff Base) | Py-CH=N-R |

| Hydrazine (H₂N-NH₂) | Hydrazone | Py-CH=N-NH₂ |

| Substituted Hydrazine (R-NH-NH₂) | Substituted Hydrazone | Py-CH=N-NH-R |

| Hydroxylamine (B1172632) (H₂N-OH) | Oxime | Py-CH=N-OH |

(Py represents the 6-Methyl-5-nitropyridin-2-yl moiety)

The kinetics and regioselectivity of these reactions can be influenced by factors such as the nature of the nucleophile and the reaction conditions. For instance, studies on the reactivity of hydrazines have explored the "alpha-effect," where nucleophiles with an adjacent atom bearing lone-pair electrons exhibit enhanced reactivity. researchgate.net

Cyclization Reactions involving the Aldehyde Group

The aldehyde functionality in this compound is a key participant in various cyclization reactions to form fused heterocyclic systems. These intramolecular or intermolecular reactions can lead to the construction of complex molecular architectures.

For example, the aldehyde can react with a suitably positioned nucleophile on a reactant to form a new ring. The electron-deficient nature of the nitropyridine ring can also play a role in promoting such cyclizations. nih.gov In some instances, ring transformation reactions can occur where the pyrimidine (B1678525) ring can be converted into a pyridine or benzene (B151609) ring through reactions with ketonic reagents. researchgate.net While this specific transformation is for a pyrimidine, it highlights the potential for ring-system alterations in nitrogen-containing heterocycles.

The formation of fused aza-heterocycles can also be achieved through cycloaddition reactions where the nitropyridine moiety acts as a dienophile. nih.gov The aldehyde group can be a precursor to other functionalities that then participate in these cyclizations.

Oxidation and Reduction of the Aldehyde Group

The aldehyde functional group in this compound is susceptible to both oxidation and reduction, leading to the corresponding carboxylic acid and alcohol, respectively. The challenge in these transformations often lies in achieving selectivity without affecting the sensitive nitro group.

Oxidation: The aldehyde can be oxidized to form 6-methyl-5-nitropyridine-2-carboxylic acid. This transformation is typically achieved using strong oxidizing agents. Common reagents for the oxidation of aldehydes to carboxylic acids include potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), and potassium dichromate (K₂Cr₂O₇) in acidic conditions. libretexts.orgchemguide.co.uk For substrates sensitive to harsh conditions, milder oxidants like sodium perborate (B1237305) in acetic acid or organocatalytic systems such as N-hydroxyphthalimide (NHPI) with oxygen can be employed. organic-chemistry.orgresearchgate.net The choice of reagent is critical to prevent over-oxidation or side reactions on the pyridine ring and methyl group.

Reduction: The reduction of the aldehyde group yields (6-methyl-5-nitropyridin-2-yl)methanol. This conversion is commonly carried out using metal hydride reagents. libretexts.org Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent often used for this purpose as it typically does not reduce the nitro group, especially under controlled conditions. libretexts.org Lithium aluminum hydride (LiAlH₄) is a much stronger reducing agent and can also reduce the aldehyde; however, it poses a higher risk of reducing the nitro group as well, making NaBH₄ the more selective choice for this specific transformation. libretexts.orgresearchgate.net The reaction involves the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide. libretexts.org

| Transformation | Reagent | Product | Selectivity Considerations |

| Oxidation | Potassium Dichromate (K₂Cr₂O₇) / H₂SO₄ | 6-Methyl-5-nitropyridine-2-carboxylic acid | Strong acid and oxidant; potential for side reactions. libretexts.org |

| Sodium Perborate (NaBO₃) / Acetic Acid | 6-Methyl-5-nitropyridine-2-carboxylic acid | Milder conditions, suitable for aromatic aldehydes. organic-chemistry.org | |

| Reduction | Sodium Borohydride (NaBH₄) | (6-Methyl-5-nitropyridin-2-yl)methanol | Generally selective for the aldehyde over the nitro group. libretexts.orgresearchgate.net |

| Lithium Aluminum Hydride (LiAlH₄) | (6-Methyl-5-nitropyridin-2-yl)methanol | Very reactive; may also reduce the nitro group. libretexts.orgresearchgate.net |

Reactivity of the Methyl Group in this compound

The methyl group attached to the pyridine ring, while generally less reactive than the aldehyde or the ring itself, can undergo functionalization under specific conditions.

The C(sp³)–H bonds of the methyl group can be targeted for functionalization, although this often requires specific activation methods. One potential avenue is through radical reactions. For instance, photoredox catalysis has been shown to enable the functionalization of methyl groups on nitrogen-containing heterocycles by generating an α-amino radical intermediate via hydrogen-atom abstraction (HAA). nih.govcam.ac.uk This radical can then be trapped by other reagents to form a new C-C or C-heteroatom bond.

Another possible reaction is condensation with other carbonyl compounds. The protons of the methyl group at position 6 are weakly acidic and might be deprotonated by a strong base. The resulting carbanion could then participate in reactions like the Henry reaction (nitroaldol condensation) if reacted with an aldehyde, forming a β-hydroxy nitro compound. wikipedia.org However, the acidity of these protons is significantly lower than those alpha to a nitro group, making such reactions challenging.

Pyridine Ring Reactivity in this compound and Related Compounds

The pyridine ring in this molecule is highly electron-deficient due to the strong electron-withdrawing effect of the nitro group and the inherent electron-withdrawing nature of the ring nitrogen. This electronic character profoundly influences its reactivity.

Vicarious Nucleophilic Substitution (VNS) is a powerful method for the C-H functionalization of electron-deficient aromatic compounds, including nitropyridines. acs.org The reaction involves the addition of a nucleophile (typically a carbanion) that carries a leaving group (e.g., halogen, PhO, PhS) to the aromatic ring. acs.orgnih.gov This is followed by a base-induced β-elimination of the leaving group to restore aromaticity. acs.orgnih.gov

For this compound, the nitro group at position 5 strongly activates the ortho (position 4) and para (position 2) positions towards nucleophilic attack. Since position 2 is occupied by the carbaldehyde group, the most likely site for VNS is the C-H bond at position 4. The reaction proceeds via the formation of a Meisenheimer-type adduct, followed by elimination. acs.orgnih.gov This method allows for the introduction of various alkyl or functionalized groups onto the pyridine ring. scispace.comresearchgate.net

| Substrate Type | Position of Nitro Group | Activated Positions for VNS |

| 3-Nitropyridine | 3 | 2, 4, 6 |

| This compound | 5 | 4 |

While this compound itself is not a halide, related halogenated nitropyridines are key substrates in palladium-catalyzed cross-coupling reactions, which are fundamental for building complex molecular architectures.

The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.orgnih.gov The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.orgyoutube.com A hypothetical 2-chloro-6-methyl-5-nitropyridine could be coupled with various alkynes to introduce an alkynyl substituent at the 2-position. The reactivity of the halide is a key factor, with iodides being more reactive than bromides, which are more reactive than chlorides. wikipedia.org

The Suzuki coupling reaction joins an organoboron compound (like a boronic acid or ester) with an organohalide, also catalyzed by a palladium complex. wikipedia.orgorganic-chemistry.org This reaction is widely used due to the stability and low toxicity of the boron reagents. organic-chemistry.org For example, a 4-chloro-3-nitropyridine (B21940) derivative has been successfully used in Suzuki couplings. nih.gov A halogenated derivative of 6-methyl-5-nitropyridine could similarly be coupled with various aryl- or vinyl-boronic acids to form biaryl or styrenyl structures, respectively. rsc.orgresearchgate.net The choice of palladium catalyst, ligand, and base is crucial for the success of these couplings, especially with electron-deficient and sterically hindered pyridine halides. wikipedia.org

Electrophilic Aromatic Substitution (EAS): The pyridine ring is inherently less reactive towards electrophiles than benzene due to the electronegative nitrogen atom. In this compound, the presence of two strong electron-withdrawing groups (nitro and aldehyde) further deactivates the ring, making electrophilic substitution extremely difficult and requiring harsh conditions. nih.gov

Nucleophilic Aromatic Substitution (SNAr): Conversely, the electron-deficient nature of the ring makes it highly susceptible to Nucleophilic Aromatic Substitution (SNAr), particularly when a good leaving group is present. youtube.com While the target molecule has no conventional leaving group like a halogen, the nitro group itself can, in some cases, be displaced by strong nucleophiles, a reaction observed in other nitropyridine systems. researchgate.net The positions most activated for nucleophilic attack are those ortho and para to the nitro group. In this molecule, this corresponds to positions 4 and 6. A nucleophile could potentially attack at position 4, displacing a hydride ion (in an oxidative process) or, if a leaving group were present at that position, it would be readily substituted.

Derivatives, Analogues, and Structure Activity Relationship Studies Sar of 6 Methyl 5 Nitropyridine 2 Carbaldehyde Scaffolds

Design and Synthesis of Structural Analogues of 6-Methyl-5-nitropyridine-2-carbaldehyde

The structural framework of this compound offers multiple sites for chemical modification, allowing for the systematic design and synthesis of a diverse range of analogues. These modifications are crucial for probing structure-activity relationships and optimizing the compound's properties for various applications.

Modifications of the Nitro Group

The nitro group at the 5-position of the pyridine (B92270) ring is a key functional handle that can be readily transformed into other functionalities, thereby modulating the electronic properties and biological activity of the molecule.

A primary modification involves the reduction of the nitro group to an amino group, yielding 6-amino-5-methylpyridine-2-carbaldehyde. This transformation is a cornerstone in the synthesis of many biologically active compounds. The reduction can be achieved using various reagents and conditions, with the choice often depending on the tolerance of other functional groups present in the molecule. Common methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum, as well as chemical reduction using reagents such as tin(II) chloride (SnCl2) or sodium dithionite (B78146) (Na2S2O4). nih.govmdpi.com The resulting amino group can then serve as a precursor for a wide array of further derivatizations, including acylation, alkylation, and the formation of fused heterocyclic systems. For instance, the amino derivative can be acylated to form amides or can react with various electrophiles to introduce new substituents. nih.gov

The nitro group not only acts as a precursor to the amino group but also facilitates nucleophilic aromatic substitution reactions, allowing for its direct replacement by other nucleophiles. researchgate.net This provides a direct route to introduce a variety of substituents at the 5-position of the pyridine ring.

Table 1: Examples of Reagents for Nitro Group Reduction

| Reagent/Catalyst | Conditions | Product | Reference |

| Pd/C, H2 | Varies | 6-Amino-5-methylpyridine-2-carbaldehyde | nih.gov |

| SnCl2, HCl | Acidic, heat | 6-Amino-5-methylpyridine-2-carbaldehyde | mdpi.com |

| Ammonium formate, Pd/C | Transfer hydrogenation | 6-Amino-5-methylpyridine-2-carbaldehyde | nih.gov |

Variations at the Carbaldehyde Position

The carbaldehyde group at the 2-position is a versatile functional group that readily undergoes a variety of chemical transformations, enabling the introduction of diverse structural motifs.

One of the most common and biologically relevant modifications is the condensation with hydrazines or hydrazides to form hydrazones. nih.govminarjournal.combohrium.com For example, reaction with thiosemicarbazide (B42300) leads to the formation of the corresponding thiosemicarbazone, a class of compounds known for their wide range of biological activities. nih.gov Similarly, condensation with various substituted hydrazides can generate a library of hydrazone derivatives with different electronic and steric properties. mdpi.com

The aldehyde can also participate in condensation reactions with active methylene (B1212753) compounds, such as in the Knoevenagel condensation. This reaction allows for the formation of new carbon-carbon double bonds and the introduction of various electron-withdrawing groups.

Furthermore, the aldehyde functionality can be converted into other functional groups. Oxidation of the carbaldehyde, for instance, using oxidizing agents like potassium permanganate (B83412), yields the corresponding carboxylic acid, 6-methyl-5-nitropyridine-2-carboxylic acid. sigmaaldrich.com This acid can then be esterified or converted into amides. Conversely, reduction of the aldehyde with reducing agents like sodium borohydride (B1222165) would produce the corresponding alcohol, (6-methyl-5-nitropyridin-2-yl)methanol.

The Wittig reaction provides another powerful tool for modifying the carbaldehyde group, allowing for its conversion into an alkene with a defined stereochemistry. lumenlearning.compharmdguru.comlibretexts.orglibretexts.orgmasterorganicchemistry.com This reaction involves the use of a phosphorus ylide and is a valuable method for extending the carbon chain and introducing new functionalities.

Table 2: Examples of Reactions at the Carbaldehyde Position

| Reagent | Reaction Type | Product Type | Reference |

| Thiosemicarbazide | Condensation | Thiosemicarbazone | nih.gov |

| Substituted Hydrazides | Condensation | Hydrazone | mdpi.com |

| Triphenylphosphine ylides | Wittig Reaction | Alkene | lumenlearning.compharmdguru.comlibretexts.orglibretexts.orgmasterorganicchemistry.com |

| Potassium Permanganate | Oxidation | Carboxylic Acid | sigmaaldrich.com |

Substituent Effects on the Methyl Group and Pyridine Ring

More commonly, additional substituents can be introduced onto the pyridine ring through various substitution reactions. The presence of the nitro group strongly deactivates the ring towards electrophilic substitution. However, nucleophilic aromatic substitution of hydrogen (SNH) can be a viable strategy to introduce substituents. For example, vicarious nucleophilic substitution (VNS) allows for the introduction of alkyl groups onto the pyridine ring by reacting the nitropyridine with carbanions bearing a leaving group. acs.org

The amino derivative obtained from the reduction of the nitro group can direct the introduction of new substituents. For example, the amino group can be diazotized and subsequently replaced by a variety of other functional groups.

Exploration of Heterocyclic Annulation and Fusion using this compound Derivatives

The this compound scaffold serves as a valuable starting material for the synthesis of fused heterocyclic systems. The presence of multiple reactive sites allows for the construction of various annulated rings, leading to novel chemical entities with potentially interesting biological activities.

A key strategy involves the utilization of the 6-amino-5-methylpyridine-2-carbaldehyde derivative. The ortho-relationship of the amino and carbaldehyde groups provides an ideal setup for condensation reactions to form fused six-membered rings. For instance, reaction with active methylene compounds in the presence of a suitable catalyst can lead to the formation of pyridopyrimidine derivatives.

Furthermore, the amino group can react with α-haloketones to construct fused five-membered rings, such as imidazopyridines. nih.govbeilstein-journals.orgrsc.org This is a widely used method for the synthesis of this important class of heterocyclic compounds. The general approach involves the initial formation of an intermediate by reaction of the aminopyridine with the α-haloketone, followed by cyclization. Various synthetic strategies, including microwave-assisted and multicomponent reactions, have been developed to improve the efficiency of this transformation. nih.gov

Table 3: Examples of Fused Heterocyclic Systems from Aminopyridine Precursors

| Reactant with Aminopyridine | Fused Ring System | General Method | Reference |

| α-Haloketones | Imidazopyridine | Condensation/Cyclization | nih.govbeilstein-journals.orgrsc.org |

| β-Ketoesters | Pyridopyrimidinone | Condensation/Cyclization | sioc-journal.cn |

| Malononitrile Dimer | Pyridopyridine | Condensation/Cyclization | nih.gov |

Mechanistic Investigations of Biological Interactions of this compound Derivatives

Understanding the interactions of this compound derivatives with biological macromolecules is crucial for elucidating their mechanism of action and for the rational design of new therapeutic agents.

Interactions with Biological Macromolecules (e.g., Proteins, Nucleic Acids)

Derivatives of the this compound scaffold have the potential to interact with various biological macromolecules, including proteins and nucleic acids. The specific nature of these interactions is highly dependent on the structural modifications made to the parent compound.

Nitroaromatic compounds are known to undergo metabolic reduction in biological systems to form reactive nitroso and hydroxylamine (B1172632) intermediates, which can then covalently modify macromolecules. nih.gov Furthermore, the planar aromatic nature of the pyridine ring and any fused heterocyclic systems can facilitate non-covalent interactions with biological targets.

Derivatives containing planar, aromatic extensions, such as those formed through heterocyclic annulation, are potential DNA intercalators. researchgate.net Intercalation involves the insertion of the planar molecule between the base pairs of the DNA double helix, which can lead to inhibition of DNA replication and transcription. The binding affinity and mode of interaction (intercalation vs. groove binding) can be studied using various biophysical techniques such as UV-visible spectroscopy, fluorescence spectroscopy, and circular dichroism. researchgate.netcmjpublishers.comnih.govrsc.org The presence of the nitro group can also influence DNA binding. researchgate.net

In addition to DNA, these derivatives can also interact with proteins, particularly enzymes. For example, thiosemicarbazone derivatives are well-known for their ability to chelate metal ions and inhibit metalloenzymes. The resulting metal complexes can also exhibit their own unique biological activities and interactions. The design of specific inhibitors often relies on creating molecules that can fit into the active site of a target enzyme and form specific interactions, such as hydrogen bonds and hydrophobic interactions, with the amino acid residues.

Table 4: Potential Biological Interactions of Derivatives

| Derivative Type | Potential Target | Mode of Interaction | Reference |

| Fused Planar Heterocycles | DNA | Intercalation, Groove Binding | researchgate.netcmjpublishers.comnih.govrsc.org |

| Thiosemicarbazones | Metalloenzymes | Metal Chelation, Inhibition | nih.gov |

| General Derivatives | Various Proteins | Specific binding to active/allosteric sites | nih.gov |

Formation of Reactive Intermediates

The chemical reactivity of this compound is significantly influenced by the presence of the nitro group. The reduction of aromatic nitro compounds is a key transformation that can lead to the formation of several reactive intermediates. In the context of biological systems, the enzymatic reduction of the nitro group is a critical step that can generate species capable of interacting with cellular macromolecules.

The reduction of a nitro group to an amine is a six-electron process that proceeds through a series of intermediates. Studies on the biocatalytic reduction of the closely related compound, 2-methyl-5-nitropyridine, have shown that the reaction pathway involves the formation of nitroso and hydroxylamine intermediates. researchgate.net These intermediates are highly reactive and can play a significant role in the biological activity of the parent compound.

The typical pathway for the reduction of the nitro group in this compound is as follows:

Nitro Radical Anion: The initial one-electron reduction of the nitro group forms a nitro radical anion.

Nitroso Intermediate: Further reduction and protonation lead to the formation of the corresponding nitroso derivative, 6-methyl-5-nitrosopyridine-2-carbaldehyde.

Hydroxylamine Intermediate: A subsequent two-electron reduction of the nitroso intermediate yields the hydroxylamine derivative, 6-methyl-5-(hydroxyamino)pyridine-2-carbaldehyde. This species is often a key reactive intermediate responsible for various biological effects.

Amine Product: The final two-electron reduction of the hydroxylamine results in the stable amino derivative, 5-amino-6-methylpyridine-2-carbaldehyde.

The formation of these reactive intermediates, particularly the nitroso and hydroxylamine species, is of significant interest in medicinal chemistry. These electrophilic intermediates can covalently modify nucleophilic residues in biomolecules such as proteins and nucleic acids, leading to modulation of their function. smolecule.com The aldehyde group at the 2-position can also participate in various reactions, further expanding the chemical diversity and biological potential of the derivatives. For instance, the aldehyde can be condensed with various reagents to form Schiff bases or other complex heterocyclic structures.

Enzyme Inhibition Studies (e.g., Ribonucleotide Reductase)

The this compound scaffold is a valuable starting point for the synthesis of enzyme inhibitors. By modifying the carbaldehyde group, a variety of derivatives with potential therapeutic applications can be generated. One important class of derivatives is the thiosemicarbazones, which are known for their ability to chelate metal ions and inhibit metalloenzymes.

Ribonucleotide reductase (RNR) is a crucial enzyme in DNA synthesis and repair, catalyzing the conversion of ribonucleotides to deoxyribonucleotides. nih.gov As such, it is a well-established target for the development of anticancer drugs. nih.govwikipedia.org The inhibition of RNR leads to the depletion of the deoxyribonucleotide pool, thereby halting DNA replication and cell proliferation. nih.gov

While direct enzyme inhibition studies on derivatives of this compound are not extensively documented in the available literature, research on structurally related pyridine-2-carboxaldehyde thiosemicarbazones provides significant insights into their potential as RNR inhibitors. A series of amino-substituted pyridine-2-carboxaldehyde thiosemicarbazones have been synthesized and evaluated for their ability to inhibit CDP reductase activity. nih.gov

The general structure of these inhibitors involves the condensation of a substituted pyridine-2-carboxaldehyde with thiosemicarbazide. The resulting thiosemicarbazone can act as a potent chelator of the iron cofactor in the active site of the R2 subunit of ribonucleotide reductase, thereby inactivating the enzyme.

The inhibitory activity of these compounds is influenced by the nature and position of the substituents on the pyridine ring. For instance, studies on 5-aminopyridine-2-carboxaldehyde thiosemicarbazone derivatives have shown that the substitution pattern on the amino group can significantly impact their potency. nih.gov

The following table summarizes the inhibitory activity of some 5-substituted pyridine-2-carboxaldehyde thiosemicarbazones against CDP reductase, providing a model for the potential of derivatives of this compound.

| Compound Name | 5-Substituent | IC50 (µM) for CDP Reductase Inhibition nih.gov |

| 5-(Methylamino)pyridine-2-carboxaldehyde thiosemicarbazone | -NHCH3 | 1.3 |

| 5-(Ethylamino)pyridine-2-carboxaldehyde thiosemicarbazone | -NHCH2CH3 | 1.0 |

| 5-(Allylamino)pyridine-2-carboxaldehyde thiosemicarbazone | -NHCH2CH=CH2 | 1.4 |

These findings suggest that derivatives of this compound, particularly its corresponding thiosemicarbazone, could be potent inhibitors of ribonucleotide reductase. The presence of the methyl group at the 6-position and the nitro group (or its reduced amine form) at the 5-position would likely influence the electronic properties and steric profile of the molecule, potentially affecting its interaction with the enzyme's active site. Further structure-activity relationship (SAR) studies would be necessary to optimize the inhibitory potency and selectivity of these compounds.

Spectroscopic and Structural Elucidation Techniques for 6 Methyl 5 Nitropyridine 2 Carbaldehyde and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For 6-Methyl-5-nitropyridine-2-carbaldehyde, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides unambiguous assignment of all proton and carbon signals.

¹H NMR Spectroscopic Analysis and Isomer Characterization

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. The spectrum of this compound is expected to show distinct signals for the aldehyde proton, the two aromatic protons on the pyridine (B92270) ring, and the protons of the methyl group.

The aldehyde proton (CHO) is anticipated to appear as a singlet in the downfield region, typically around 10.0 ppm, due to the deshielding effect of the carbonyl group. The methyl group (CH₃) protons will also produce a singlet, but in the upfield region, expected around 2.5-2.8 ppm.

The position of the two remaining protons on the pyridine ring is highly influenced by the electronic effects of the substituents. The nitro group (NO₂) is a strong electron-withdrawing group, which significantly deshields adjacent protons. The aldehyde group is also electron-withdrawing, while the methyl group is weakly electron-donating. Consequently, the proton at the C-3 position (H-3), situated between the aldehyde and nitro groups, is expected to be the most downfield of the aromatic protons, likely appearing as a doublet around 8.0-8.3 ppm. The proton at the C-4 position (H-4) would be influenced by the adjacent nitro group and would also appear as a doublet, likely in the range of 7.8-8.1 ppm. The coupling between H-3 and H-4 would result in a characteristic doublet for each signal, with a coupling constant (J-value) typical for ortho-protons in a pyridine ring.

For comparison, in the analogue 6-Methyl-2-pyridinecarboxaldehyde, which lacks the nitro group, the aromatic protons appear at different chemical shifts, highlighting the strong deshielding influence of the nitro substituent in the target molecule. chemicalbook.com Similarly, the ¹H NMR spectrum of 2-Hydroxy-6-methyl-5-nitropyridine shows the effect of the nitro group on the ring protons. chemicalbook.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|

| CHO | ~10.0 | Singlet (s) |

| H-3 | ~8.0 - 8.3 | Doublet (d) |

| H-4 | ~7.8 - 8.1 | Doublet (d) |

| CH₃ | ~2.5 - 2.8 | Singlet (s) |

¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the molecule. For this compound, six distinct signals are expected for the seven carbon atoms (six from the ring and one from the aldehyde).

The carbon of the aldehyde group (C=O) is the most deshielded and will appear furthest downfield, typically in the range of 190-200 ppm. The carbons of the pyridine ring will appear in the aromatic region (120-160 ppm). The carbon attached to the nitro group (C-5) is expected to be significantly downfield due to the group's strong electron-withdrawing nature. The carbon bearing the aldehyde group (C-2) and the carbon with the methyl group (C-6) will also be deshielded. The carbon of the methyl group itself will be the most upfield signal, typically appearing around 15-25 ppm.

Analysis of related structures, such as 2-Hydroxy-6-methyl-5-nitropyridine, provides insight into the expected shifts, although the aldehyde group in the target molecule will have a different electronic effect than a hydroxyl group. chemicalbook.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| C=O (Aldehyde) | ~190 - 200 |

| C-2 | ~150 - 155 |

| C-3 | ~125 - 130 |

| C-4 | ~120 - 125 |

| C-5 | ~145 - 150 |

| C-6 | ~155 - 160 |

| CH₃ | ~15 - 25 |

2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Structural Assignment

Two-dimensional NMR experiments are essential for the definitive assignment of the ¹H and ¹³C NMR spectra.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. For this compound, a cross-peak would be observed between the signals for H-3 and H-4, confirming their adjacent positions on the pyridine ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached. It would show correlations between the methyl protons and the methyl carbon, H-3 and C-3, and H-4 and C-4.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically over 2-3 bonds) between protons and carbons. It is particularly useful for connecting different parts of the molecule. Key expected correlations for this compound would include:

The aldehyde proton (CHO) correlating to the C-2 and C-3 carbons.

The methyl protons (CH₃) correlating to the C-6 and C-5 carbons.

The H-3 proton correlating to C-2, C-4, and C-5.

The H-4 proton correlating to C-3, C-5, and C-6.

These combined 2D NMR techniques allow for the complete and unambiguous assignment of the molecule's structure.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques, including IR and Raman, are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Functional Group Identification

The IR spectrum of this compound is expected to show strong, characteristic absorption bands for its key functional groups.

Aldehyde Group (C=O): A strong, sharp absorption band corresponding to the C=O stretching vibration is expected in the region of 1700-1720 cm⁻¹. This is a highly characteristic peak for an aromatic aldehyde.

Nitro Group (NO₂): The nitro group will give rise to two distinct and strong stretching vibrations: an asymmetric stretch (ν_as(NO₂)) typically found between 1500-1560 cm⁻¹ and a symmetric stretch (ν_s(NO₂)) between 1345-1385 cm⁻¹.

Pyridine Ring: The C=C and C=N stretching vibrations of the pyridine ring are expected to appear in the 1400-1600 cm⁻¹ region.

C-H Bonds: Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group appears just below 3000 cm⁻¹. C-H bending vibrations are found at lower wavenumbers.

Data from related compounds like 6-Methyl-2-pyridinecarboxaldehyde confirms the position of the aldehyde and methyl group vibrations. nist.gov The analysis of other nitropyridine derivatives helps to pinpoint the expected frequencies for the nitro group. researchgate.net

Vibrational Mode Analysis

A more detailed analysis of the vibrational spectra involves assigning specific vibrational modes (stretching, bending, scissoring, rocking, etc.) to the observed bands.

Stretching Vibrations (ν): These involve changes in bond length. Key stretching vibrations include ν(C=O), ν_as(NO₂), ν_s(NO₂), ν(C-H), and the ring stretching modes (ν(C=C), ν(C=N)).

Bending Vibrations (δ): These involve changes in bond angles. In-plane bending vibrations for the C-H bonds of the ring and methyl group occur in the 1000-1300 cm⁻¹ region. Out-of-plane C-H bending vibrations are found at lower frequencies (700-900 cm⁻¹). The NO₂ group also has characteristic bending (scissoring) vibrations around 850 cm⁻¹.

The complete vibrational assignment is complex due to the coupling of various modes. However, comparing the experimental spectrum with those of simpler, related molecules like pyridine and its deuterated analogues, as well as with quantum chemical calculations, allows for a reliable assignment of the fundamental vibrational modes. cdnsciencepub.com

Table 3: Principal Vibrational Modes for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| C-H Stretch (Aromatic) | Pyridine Ring | 3000 - 3100 | Medium-Weak |

| C-H Stretch (Aliphatic) | -CH₃ | 2850 - 3000 | Medium |

| C=O Stretch | Aldehyde | 1700 - 1720 | Strong |

| C=C, C=N Ring Stretch | Pyridine Ring | 1400 - 1600 | Medium-Strong |

| Asymmetric NO₂ Stretch | Nitro Group | 1500 - 1560 | Strong |

| Symmetric NO₂ Stretch | Nitro Group | 1345 - 1385 | Strong |

| C-H In-plane Bend | Ring & -CH₃ | 1000 - 1300 | Medium |

| NO₂ Bend (Scissoring) | Nitro Group | ~850 | Medium-Strong |

| C-H Out-of-plane Bend | Ring | 700 - 900 | Strong |

Compound Index

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing the mass-to-charge ratio of its ions. In the analysis of this compound, the molecular ion peak (M+) would confirm the compound's molecular weight.

The fragmentation pattern observed in the mass spectrum provides a fingerprint of the molecule's structure. For aromatic and heterocyclic aldehydes, common fragmentation pathways include the loss of the formyl radical (CHO) or carbon monoxide (CO). The presence of a nitro group (NO₂) introduces additional characteristic fragmentation patterns, such as the loss of NO₂ or O. The analysis of these fragments helps to confirm the presence and position of the various functional groups on the pyridine ring.

A high-resolution mass spectrometry (HRMS) analysis would provide the exact mass of the molecular ion and its fragments, allowing for the determination of the elemental composition and further confirming the compound's identity.

While specific experimental mass spectrometry data for this compound is not widely available in public literature, the expected fragmentation would follow established principles for similar nitroaromatic compounds.

X-ray Crystallography for Solid-State Structure Determination

A single-crystal X-ray diffraction study of this compound would reveal the planarity of the pyridine ring. The substituents—the methyl, nitro, and carbaldehyde groups—would have specific orientations relative to the ring. The torsion angles between the plane of the pyridine ring and the planes of the nitro and carbaldehyde groups are of particular interest as they influence the molecule's electronic properties and reactivity.

For similar pyridine derivatives, the nitro group is often twisted out of the plane of the aromatic ring to some degree. The conformation of the carbaldehyde group (whether the carbonyl oxygen is oriented towards or away from the ring nitrogen) would also be determined. The precise bond lengths and angles within the molecule provide a basis for understanding its electronic structure and potential steric strains.

| Parameter | Expected Value/Range |

| Pyridine Ring | Largely planar |

| C-N-O (Nitro) Angle | ~117-120° |

| C-C=O (Aldehyde) Angle | ~120-125° |

| Dihedral Angle (Ring-NO₂) | Variable, often non-zero |

| Dihedral Angle (Ring-CHO) | Variable |

The way molecules of this compound arrange themselves in the solid state is dictated by intermolecular forces. While the molecule lacks strong hydrogen bond donors like -OH or -NH groups, weak C-H···O and C-H···N hydrogen bonds can play a significant role in stabilizing the crystal packing.

Computational Chemistry and Theoretical Investigations of 6 Methyl 5 Nitropyridine 2 Carbaldehyde

Quantum Chemical Calculations

Quantum chemical calculations are pivotal in elucidating the molecular structure, reactivity, and electronic properties of 6-Methyl-5-nitropyridine-2-carbaldehyde. These theoretical investigations provide insights that complement experimental findings and help in understanding the molecule's behavior at a subatomic level.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and geometry of molecules. For this compound, DFT calculations, often employing functionals like B3LYP with various basis sets (e.g., 6-311G(d,p), cc-pVTZ), are utilized to determine the most stable molecular conformation (optimized geometry). semanticscholar.orgnih.gov These calculations provide detailed information on bond lengths, bond angles, and dihedral angles. semanticscholar.orgnih.gov

The optimization process seeks the lowest energy structure on the potential energy surface. For pyridine (B92270) derivatives, it has been noted that the introduction of substituent groups, such as a methyl and a nitro group, can lead to distortions in the pyridine ring's geometry. semanticscholar.org For instance, steric repulsion between adjacent groups can alter C-C bond distances within the ring. semanticscholar.org The calculated geometric parameters are often compared with experimental data from X-ray diffraction of similar molecules to validate the computational method. nih.gov

Table 1: Selected Optimized Geometrical Parameters of a Pyridine Derivative (Example Data) Note: This table is illustrative. Actual values for this compound would require specific DFT calculations.

| Parameter | Bond/Angle | Calculated Value (B3LYP/cc-pVTZ) |

|---|---|---|

| Bond Length (Å) | N1–C2 | 1.34 |

| Bond Length (Å) | N1–C6 | 1.32 |

| Bond Length (Å) | C2–C3 | 1.420 |

| Bond Angle (°) | C6-N1-C2 | 118.5 |

| Bond Angle (°) | N1-C2-C3 | 122.0 |

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. semanticscholar.orgpearson.comyoutube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. youtube.comwikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. semanticscholar.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability and reactivity. wikipedia.org A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. wikipedia.org For nitro-substituted pyridine derivatives, the presence of the electron-withdrawing nitro group can significantly influence the energies of the frontier orbitals. researchgate.net DFT calculations are employed to determine the energies of the HOMO and LUMO and to visualize their electron density distributions, which reveal the regions of the molecule most likely to participate in electron donation and acceptance. semanticscholar.orgresearchgate.net

Table 2: Frontier Molecular Orbital Properties (Example Data) Note: This table is illustrative. Actual values for this compound would require specific FMO calculations.

| Parameter | Energy (eV) |

|---|---|

| HOMO | -7.5 |

| LUMO | -3.2 |

| HOMO-LUMO Gap (ΔE) | 4.3 |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. wisc.edu It examines intramolecular interactions, charge transfer, and hyperconjugative effects by transforming the complex molecular orbitals into localized orbitals that correspond to Lewis structures (i.e., bonds and lone pairs). wisc.eduresearchgate.net

For this compound, NBO analysis can quantify the delocalization of electron density from donor (Lewis-type) NBOs to acceptor (non-Lewis-type) NBOs. nih.gov This analysis reveals the stabilization energies associated with these interactions, which are indicative of their strength. dergi-fytronix.com For example, interactions between the lone pairs of oxygen or nitrogen atoms and the antibonding orbitals of adjacent bonds (e.g., π* orbitals of the pyridine ring) can be identified and their energetic contributions calculated. dergi-fytronix.com This provides insight into the electronic stability of the molecule and the nature of its chemical bonds. nih.gov

Table 3: NBO Analysis - Donor-Acceptor Interactions (Example Data) Note: This table is illustrative. Actual values for this compound would require specific NBO calculations.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(1) N1 | π(C2-C3) | 25.8 |

| π(C5-C6) | π(N(NO2)-O) | 15.2 |

| LP(2) O(CHO) | σ*(C2-C(CHO)) | 5.1 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. researchgate.netnih.gov The MEP map provides a visual representation of the electrostatic potential on the electron density surface of the molecule. researchgate.net Different colors are used to indicate regions of varying potential: red typically represents electron-rich, negative potential regions (prone to electrophilic attack), while blue indicates electron-deficient, positive potential regions (prone to nucleophilic attack). researchgate.netnih.gov Green areas represent regions of neutral potential. researchgate.net

For this compound, the MEP map would likely show negative potential around the oxygen atoms of the nitro and carbaldehyde groups and the nitrogen atom of the pyridine ring, indicating these as sites for electrophilic attack. researchgate.netresearchgate.net Conversely, positive potential would be expected around the hydrogen atoms and certain carbon atoms of the pyridine ring, suggesting their susceptibility to nucleophilic attack. nih.gov

Spectroscopic Property Prediction and Correlation

Computational methods are also employed to predict spectroscopic properties, which can then be correlated with experimental data to confirm the molecular structure and understand its electronic transitions.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. DFT calculations can be used to predict the ¹H and ¹³C NMR chemical shifts of this compound. The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose.

The calculated chemical shifts are typically referenced to a standard compound, such as tetramethylsilane (TMS), and can be compared with experimental NMR spectra. This comparison aids in the assignment of signals in the experimental spectrum to specific atoms in the molecule. Discrepancies between calculated and experimental shifts can often be explained by solvent effects or limitations of the computational method. Studies on similar pyridine derivatives have shown that DFT methods can provide reliable predictions of NMR chemical shifts. tandfonline.com

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (Example Data) Note: This table is illustrative. Actual values for this compound would require specific NMR calculations.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C2 | - | 152.1 |

| C3 | 8.10 | 125.4 |

| C4 | 7.95 | 138.2 |

| C5 | - | 145.8 |

| C6 | - | 158.9 |

| C(CH3) | 2.65 | 24.3 |

| C(CHO) | 10.10 | 192.5 |

After a comprehensive search for scholarly articles and research data, it has been determined that specific computational chemistry and theoretical investigations focusing solely on this compound are not available in the public domain. While the methodologies for the requested analyses are well-established and have been applied to structurally similar compounds, the specific data required to populate the outlined sections for this compound could not be located.

Therefore, it is not possible to generate a scientifically accurate article with detailed research findings, data tables, and in-depth analysis for the following sections as requested:

Molecular Modeling and Docking Studies

Prediction of Binding Affinities

To fulfill the user's request, published research containing calculated vibrational frequencies, theoretical electronic absorption maxima, and molecular docking results against specific protein targets for this compound would be necessary. Without this foundational data, the generation of the requested article would require speculation and fabrication of scientific results, which is not feasible.

Applications in Advanced Organic and Inorganic Materials Based on 6 Methyl 5 Nitropyridine 2 Carbaldehyde

Building Block for Complex Heterocyclic Architectures

The strategic arrangement of functional groups on the pyridine (B92270) ring of 6-Methyl-5-nitropyridine-2-carbaldehyde enables its use in the synthesis of more complex, multi-ring systems. The reactivity of the aldehyde and the potential for transformation of the nitro group are key to its utility in constructing diverse heterocyclic frameworks.

Nitropyridine derivatives are foundational in the synthesis of fused heterocyclic systems, which are significant scaffolds in medicinal chemistry and materials science. nih.gov The general strategy involves chemical modification of the existing functional groups on the 6-methyl-5-nitropyridine core to facilitate intramolecular cyclization reactions, leading to the formation of polycyclic structures.

For instance, a common pathway to create fused rings like azaindoles or imidazopyridines begins with the chemical reduction of the nitro group to an amine (e.g., 2-amino-5-methylpyridine). This newly formed amino group, in conjunction with the existing functionalities on the pyridine ring, can then participate in cyclization reactions. Reaction of a 2-aminopyridine (B139424) derivative with an α-haloketone is a classic method for forming an imidazo[1,2-a]pyridine (B132010) ring. Similarly, the aldehyde group of the title compound can be engaged in condensation reactions that form part of a new ring. For example, condensation of 2-methyl-3-nitropyridines with aromatic aldehydes can yield more complex 2-styryl-3-nitropyridines. mdpi.com These reactions highlight the potential of this compound as a starting material for creating bicyclic and other polycyclic aromatic systems that are otherwise difficult to produce. nih.gov

While specific research on the supramolecular assemblies of this compound is not extensively documented, the molecular structure possesses all the necessary features for designing self-assembling systems. The formation of supramolecular structures is driven by non-covalent interactions, such as hydrogen bonding and π–π stacking.

Ligand Design in Coordination Chemistry

The pyridine-2-carbaldehyde moiety is a well-established platform for designing chelating ligands for a wide array of metal ions. The addition of the methyl and nitro groups modifies the electronic properties and steric profile of the resulting ligands, influencing the stability and geometry of their metal complexes.

The most common strategy for creating ligands from this compound involves the condensation of its aldehyde group with a primary amine, hydrazine, or hydroxylamine (B1172632) to form a Schiff base. This reaction creates an imine (-C=N-) bond, extending the conjugated system and introducing additional donor atoms for metal coordination.

For example, a derivative, 6-methylpyridine-2-carbaldehyde, readily reacts with N(4)-ethylthiosemicarbazide to form the Schiff base ligand 6-methylpyridine-2-carbaldehyde-N(4)-ethylthiosemicarbazone (HmpETSC). chemicalbook.com This ligand has been used to synthesize a variety of new transition metal complexes with dioxovanadium(V), zinc(II), palladium(II), and platinum(II). chemicalbook.com Similarly, related pyridine-2-carboxaldehyde derivatives have been used to prepare complexes with Cu(II), Ni(II), Co(II), and VO(IV). nih.gov The oxidation of the aldehyde to a carboxylic acid provides another route to effective ligands; 6-methylpyridine-2-carboxylic acid has been used to synthesize complexes with Cr(III), Mn(II), Ni(II), Cu(II), Zn(II), Fe(III), Cd(II), Co(II), and Hg(II). nih.gov A Zn(II) complex has also been synthesized directly with a 6-methylpyridine-2-carboxaldehyde derivative. researchgate.net

Table 1: Examples of Metal Complexes Derived from 6-Methylpyridine-2-carbaldehyde and Related Compounds

| Ligand Precursor | Metal Ion | Resulting Complex Example | Reference |

|---|---|---|---|

| 6-methylpyridine-2-carbaldehyde-N(4)-ethylthiosemicarbazone | Vanadium (V) | [VO₂(mpETSC)] | chemicalbook.com |

| 6-methylpyridine-2-carbaldehyde-N(4)-ethylthiosemicarbazone | Zinc (II) | [Zn(HmpETSC)Cl₂] | chemicalbook.com |

| 6-methylpyridine-2-carbaldehyde-N(4)-ethylthiosemicarbazone | Palladium (II) | [Pd(mpETSC)Cl] | chemicalbook.com |

| 6-methylpyridine-2-carbaldehyde-N(4)-ethylthiosemicarbazone | Platinum (II) | [Pt(mpETSC)Cl] | chemicalbook.com |

| 6-methylpyridine-2-carboxylic acid | Chromium (III) | [Cr(6-mpa)₂(H₂O)₂]·H₂O·NO₃ | nih.gov |

| 6-methylpyridine-2-carboxylic acid | Copper (II) | [Cu(6-mpa)₂(Py)] | nih.gov |

| 6-methylpyridine-2-carboxaldehyde | Zinc (II) | [Zn(6-MePyAld)₂(Cl)] | researchgate.net |

Ligands derived from this compound are versatile in their coordination behavior, capable of acting as neutral bidentate or, upon deprotonation, as anionic bidentate or tridentate chelators. The specific coordination mode depends on the ligand structure and the reaction conditions.

In the case of the thiosemicarbazone ligand HmpETSC, it can coordinate as a neutral bidentate ligand through the thione sulfur and the azomethine nitrogen atoms. chemicalbook.com Alternatively, it can be deprotonated and act as a mononegative tridentate ligand, coordinating through the pyridine nitrogen, the azomethine nitrogen, and the deprotonated thiol sulfur atoms. chemicalbook.com This flexibility allows for the formation of metal complexes with diverse geometries.

The resulting coordination geometries are highly dependent on the metal center and the ligand-to-metal ratio. Five-coordinate geometries are common. For instance, a Zn(II) complex with a 6-methylpyridine-2-carboxaldehyde derivative was found to have a five-coordinated, distorted trigonal bipyramidal geometry. researchgate.net Copper(II) complexes with related polydentate N-donor ligands have been shown to adopt geometries that can be described as distorted square pyramidal or trigonal bipyramidal.

Table 2: Coordination Behavior of Ligands Derived from 6-Methylpyridine-2-carbaldehyde

| Ligand Type | Coordination Mode | Donor Atoms | Observed Geometry | Reference |

|---|---|---|---|---|

| Thiosemicarbazone | Neutral Bidentate | Thione Sulfur, Azomethine Nitrogen | - | chemicalbook.com |

| Thiosemicarbazone (deprotonated) | Mononegative Tridentate | Pyridine Nitrogen, Azomethine Nitrogen, Thiolate Sulfur | - | chemicalbook.com |

| Carboxaldehyde derivative | - | - | Five-coordinated, distorted trigonal bipyramidal | researchgate.net |

| Polydentate N-donor amine | - | Nitrogen atoms | Distorted square pyramidal or trigonal bipyramidal |